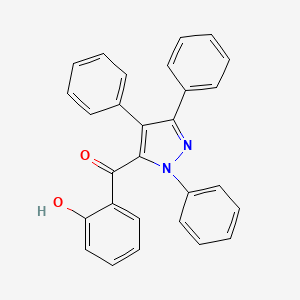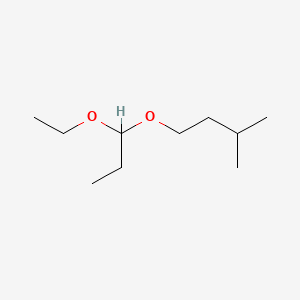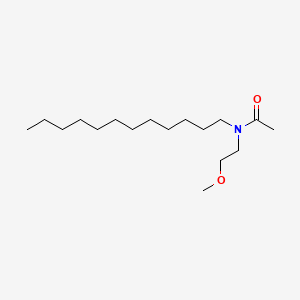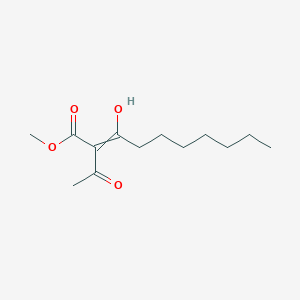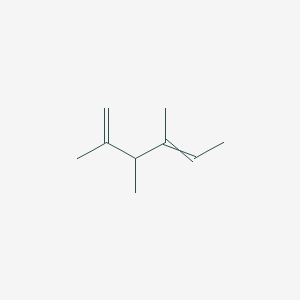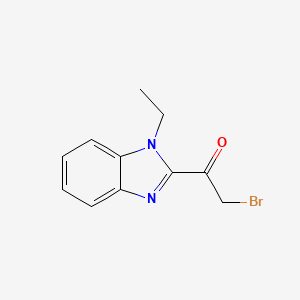![molecular formula C30H53NO2 B14261749 N-[2-(4-Hydroxyphenyl)ethyl]docosanamide CAS No. 155408-10-9](/img/structure/B14261749.png)
N-[2-(4-Hydroxyphenyl)ethyl]docosanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-Hydroxyphenyl)ethyl]docosanamide is a chemical compound with the molecular formula C30H51NO2 and a molecular weight of 459.7 g/mol . It is a member of the phenethylamine alkaloid family and is characterized by the presence of a long docosanamide chain attached to a hydroxyphenyl ethyl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]docosanamide typically involves the reaction of docosanoic acid with 2-(4-hydroxyphenyl)ethylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the amide bond formation .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-Hydroxyphenyl)ethyl]docosanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ether or ester derivatives.
Aplicaciones Científicas De Investigación
N-[2-(4-Hydroxyphenyl)ethyl]docosanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(4-Hydroxyphenyl)ethyl]docosanamide involves its interaction with specific molecular targets and pathways. It is believed to modulate cellular signaling pathways by binding to receptors or enzymes involved in these processes. The hydroxyphenyl ethyl group plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(4-Hydroxyphenyl)ethyl]hexadecanamide
- N-[2-(4-Hydroxyphenyl)ethyl]octadecanamide
- N-[2-(4-Hydroxyphenyl)ethyl]eicosanamide
Uniqueness
N-[2-(4-Hydroxyphenyl)ethyl]docosanamide is unique due to its long docosanamide chain, which imparts distinct physicochemical properties such as higher hydrophobicity and stability. This makes it particularly suitable for applications requiring long-chain amides .
Propiedades
Número CAS |
155408-10-9 |
|---|---|
Fórmula molecular |
C30H53NO2 |
Peso molecular |
459.7 g/mol |
Nombre IUPAC |
N-[2-(4-hydroxyphenyl)ethyl]docosanamide |
InChI |
InChI=1S/C30H53NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30(33)31-27-26-28-22-24-29(32)25-23-28/h22-25,32H,2-21,26-27H2,1H3,(H,31,33) |
Clave InChI |
IMRCWIVSPJOTKF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


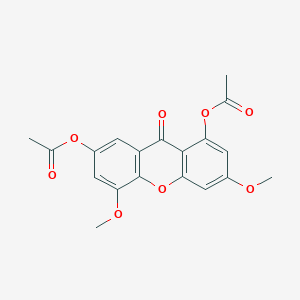
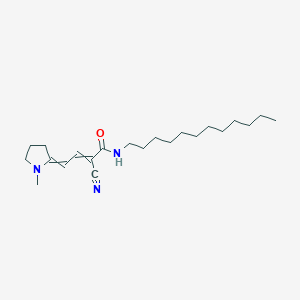
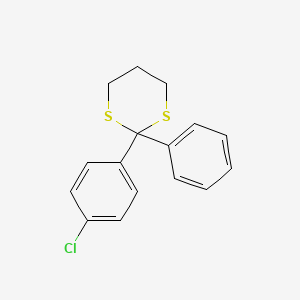
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
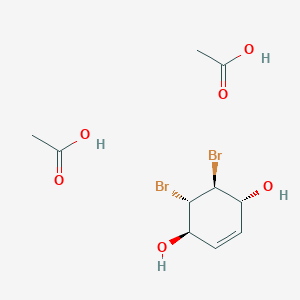

![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)
